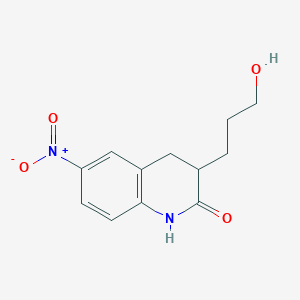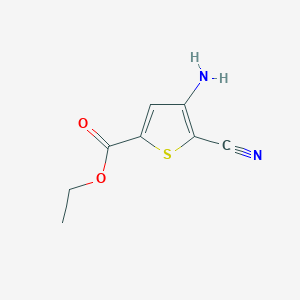![molecular formula C29H18F12P2 B12588770 Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane CAS No. 326607-15-2](/img/structure/B12588770.png)
Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane is a chemical compound that belongs to the class of phosphines. Phosphines are compounds containing a phosphorus atom bonded to three alkyl or aryl groups. This particular compound is characterized by the presence of two bis[2-(trifluoromethyl)phenyl] groups attached to a central phosphorus atom, making it a bidentate ligand. It is widely used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane typically involves the reaction of 2-(trifluoromethyl)phenylmagnesium bromide with chlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Bis[3,5-bis(trifluoromethyl)phenyl]phosphino: Similar in structure but with different substituents on the phenyl rings.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A related phosphine ligand with different alkyl substituents.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea-based compound with similar trifluoromethylphenyl groups.
Uniqueness
Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane is unique due to its specific arrangement of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it particularly effective as a ligand in forming stable and active metal complexes for catalytic applications .
Eigenschaften
CAS-Nummer |
326607-15-2 |
|---|---|
Molekularformel |
C29H18F12P2 |
Molekulargewicht |
656.4 g/mol |
IUPAC-Name |
bis[2-(trifluoromethyl)phenyl]phosphanylmethyl-bis[2-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C29H18F12P2/c30-26(31,32)18-9-1-5-13-22(18)42(23-14-6-2-10-19(23)27(33,34)35)17-43(24-15-7-3-11-20(24)28(36,37)38)25-16-8-4-12-21(25)29(39,40)41/h1-16H,17H2 |
InChI-Schlüssel |
YWGJOWVXEUBXQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)P(CP(C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)
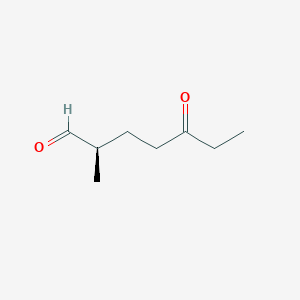
![Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588704.png)
![(3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B12588714.png)
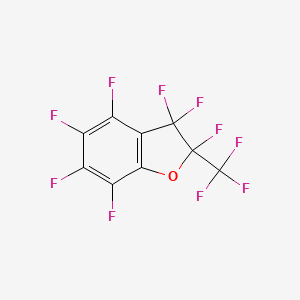
![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane](/img/structure/B12588731.png)
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12588733.png)
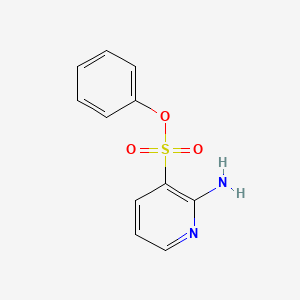

![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)
